Benzaldehyde, 4-(trifluoromethyl)-, oxime

Lipophilicity Drug Design Physicochemical Properties

Order 4-(trifluoromethyl)benzaldehyde oxime (CAS 66046-34-2) with guaranteed 98% purity. The para-CF₃ group boosts LogP to 3.014 (vs ~1.9 unsubstituted), enhancing membrane permeability in downstream drug candidates. This (E)-oxime provides >88% yield to 4-(trifluoromethyl)benzylamine under catalytic hydrogenation, reducing API manufacturing costs. Not TSCA listed; shipped ambient under R&D use only. Contact for bulk quotes.

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
CAS No. 66046-34-2
Cat. No. B3031747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 4-(trifluoromethyl)-, oxime
CAS66046-34-2
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NO)C(F)(F)F
InChIInChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H
InChIKeyMNDYDYTXPOFXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde, 4-(trifluoromethyl)-, oxime (CAS 66046-34-2): Core Physicochemical and Structural Profile


Benzaldehyde, 4-(trifluoromethyl)-, oxime (CAS 66046-34-2) is an aromatic aldoxime derivative with the molecular formula C₈H₆F₃NO and a molecular weight of 189.14 g/mol [1]. This compound exists predominantly in the (E)-isomeric configuration [2]. The presence of the strong electron-withdrawing trifluoromethyl (-CF₃) group at the para position significantly influences its electronic properties, leading to a calculated LogP of 3.014 [3] and a predicted pKa of 10.81±0.10 . The crystal structure has been resolved via single-crystal X-ray diffraction, confirming its (E)-configuration and a monoclinic P2₁/c space group [2].

Why Simple Benzaldehyde Oxime Analogs Cannot Substitute for 4-(Trifluoromethyl)benzaldehyde Oxime in Synthetic and Discovery Workflows


Direct substitution with non-fluorinated benzaldehyde oximes (e.g., parent benzaldehyde oxime or 4-methylbenzaldehyde oxime) fails to recapitulate the unique physicochemical and electronic profile of 4-(trifluoromethyl)benzaldehyde oxime [1]. The -CF₃ group at the para position drastically increases lipophilicity (calculated LogP = 3.014) relative to the unsubstituted analog (LogP ≈ 1.9) [2] and the methyl-substituted analog (LogP ≈ 1.8) , which profoundly impacts membrane permeability, metabolic stability, and off-target binding in biological systems. Furthermore, the strong electron-withdrawing nature of the -CF₃ group alters the compound's reactivity in key transformations such as nitrile formation [3], and regioisomeric variants (ortho- or meta-CF₃) exhibit different steric and electronic profiles , making the para-substituted compound the preferred intermediate for specific pharmaceutical building blocks [4].

Head-to-Head Quantitative Evidence for Selecting 4-(Trifluoromethyl)benzaldehyde Oxime (66046-34-2) Over Its Closest Analogs


Lipophilicity (LogP) Comparison: 4-CF₃ vs. Unsubstituted and 4-Methyl Analogs

The introduction of a para-trifluoromethyl group in benzaldehyde oxime results in a calculated LogP of 3.014 [1]. This represents a substantial increase in lipophilicity compared to the parent benzaldehyde oxime (LogP ≈ 1.9) and the 4-methyl analog (LogP ≈ 1.8) .

Lipophilicity Drug Design Physicochemical Properties

Solid-State Stability: Defined Melting Point and Crystallographic Characterization

The (E)-4-(trifluoromethyl)benzaldehyde oxime exhibits a sharp melting point of 100–101 °C [1] and has a well-defined crystal structure (monoclinic, P2₁/c) stabilized by intermolecular O–H···N hydrogen bonds [2]. This contrasts with some analogs that may lack such extensive crystallographic characterization.

Crystallography Solid-State Chemistry Quality Control

Synthetic Yield and Efficiency in Catalytic Hydrogenation to Valuable Amine Building Blocks

In a patent describing the preparation of 4-trifluoromethylbenzylamine, a key pharmaceutical intermediate, the oxime intermediate was prepared in a yield of 95.5% [1]. Subsequent catalytic hydrogenation (H₂, Pd/C) of this oxime afforded the corresponding amine in 92.6% yield .

Synthetic Methodology Hydrogenation Pharmaceutical Intermediates

Electronic Influence on Nitrile Formation Selectivity

Under photoinduced electron-transfer conditions, benzaldehyde oximes bearing electron-withdrawing substituents, such as -CF₃, preferentially yield the corresponding nitrile over the aldehyde [1]. This class-level inference positions the 4-CF₃ oxime as a superior precursor for nitrile synthesis compared to electron-donating or neutral analogs.

Photochemistry Electron Transfer Nitrile Synthesis

Optimal Research and Industrial Use Cases for 4-(Trifluoromethyl)benzaldehyde Oxime (66046-34-2) Based on Quantitative Differentiation


Synthesis of 4-(Trifluoromethyl)benzylamine as a Key Pharmaceutical Intermediate

The oxime serves as a high-yielding precursor to 4-(trifluoromethyl)benzylamine via catalytic hydrogenation. Patents demonstrate that this two-step sequence (oxime formation followed by reduction) proceeds with overall yields exceeding 88%, making it a robust route for the industrial preparation of this valuable amine building block [1]. The high yields and straightforward reaction conditions (H₂, Pd/C, 1 MPa) reduce production costs and improve supply chain reliability for pharmaceutical manufacturing.

Synthesis of 4-(Trifluoromethyl)benzonitrile via Controlled Oxidation or Dehydration

The strong electron-withdrawing -CF₃ group of this oxime biases its reactivity toward nitrile formation under photoinduced electron-transfer conditions [1]. This predictable selectivity makes it a preferred starting material for accessing 4-(trifluoromethyl)benzonitrile, a versatile intermediate in agrochemical and material science applications, without the need for harsh cyanide sources or complex purification .

Design of Fluorinated Bioactive Molecules with Enhanced Pharmacokinetic Profiles

Medicinal chemists can leverage the substantially increased lipophilicity (LogP = 3.014) [1] and metabolic stability imparted by the -CF₃ group to design drug candidates with improved membrane permeability and reduced clearance. While the oxime itself is an intermediate, its incorporation into larger heterocyclic scaffolds (e.g., isoxazolines) translates these favorable physicochemical properties to the final drug candidates, offering a strategic advantage in lead optimization programs targeting CNS or intracellular pathogens.

Quality Control and Crystallization Process Development

The compound's well-defined melting point (100–101 °C) [1] and fully characterized crystal structure provide a robust foundation for developing analytical methods (e.g., DSC, PXRD) to assess polymorphic purity, crystallinity, and batch-to-batch consistency. This is essential for laboratories requiring high-purity (>97%) material for reproducible research and development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzaldehyde, 4-(trifluoromethyl)-, oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.